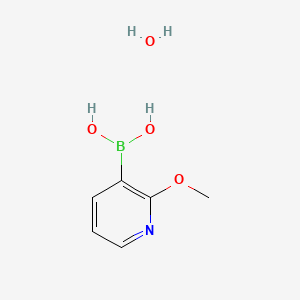

2-Methoxypyridine-3-boronic acid hydrate

Description

BenchChem offers high-quality 2-Methoxypyridine-3-boronic acid hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxypyridine-3-boronic acid hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-methoxypyridin-3-yl)boronic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO3.H2O/c1-11-6-5(7(9)10)3-2-4-8-6;/h2-4,9-10H,1H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHHSGONJRVICQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=CC=C1)OC)(O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657405 | |

| Record name | (2-Methoxypyridin-3-yl)boronic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-25-5 | |

| Record name | (2-Methoxypyridin-3-yl)boronic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthetic Cornerstone: A Technical Guide to 2-Methoxypyridine-3-boronic acid hydrate in Drug Discovery

For Immediate Release

Shanghai, China – December 26, 2025 – In the landscape of modern medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient synthesis of novel therapeutics. Among these, 2-Methoxypyridine-3-boronic acid hydrate (CAS No. 163105-90-6) has emerged as a critical reagent, particularly in the construction of complex heterocyclic scaffolds. This technical guide offers an in-depth overview of its properties, synthesis, and application, with a focus on its role in the development of kinase inhibitors for researchers, scientists, and drug development professionals.

Core Properties and Specifications

2-Methoxypyridine-3-boronic acid hydrate is a white to off-white crystalline solid. Its chemical structure, featuring a methoxy-substituted pyridine ring coupled with a boronic acid functional group, makes it an ideal participant in palladium-catalyzed cross-coupling reactions.

| Property | Value | Reference |

| CAS Number | 163105-90-6 | [1] |

| Molecular Formula | C₆H₈BNO₃ | |

| Molecular Weight | 152.94 g/mol | |

| Melting Point | 140-144 °C | [2] |

| Appearance | White to almost white powder or crystals | [1] |

| Storage Temperature | 2-8°C | [2] |

Synthesis of 2-Methoxypyridine-3-boronic acid

The synthesis of 2-Methoxypyridine-3-boronic acid is typically achieved through a lithium-halogen exchange reaction with a corresponding bromopyridine precursor, followed by borylation.

Detailed Experimental Protocol:

A detailed protocol for a similar synthesis involves the following steps:

-

Reaction Setup : To a dry Schlenk flask under an inert atmosphere (e.g., argon), add magnesium turnings.

-

Activation : Add a solution of lithium chloride in tetrahydrofuran (THF), followed by a catalytic amount of diisobutylaluminium hydride (DIBAL-H) to activate the magnesium.

-

Grignard Formation : Add 3-bromo-2-methoxypyridine to the activated magnesium mixture and stir at room temperature.

-

Borylation : Cool the reaction mixture to 0°C and add trimethyl borate dropwise. Allow the reaction to proceed overnight, gradually warming to room temperature.

-

Work-up and Purification : Quench the reaction with dilute hydrochloric acid and extract the product with an organic solvent such as ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization.

Application in Suzuki-Miyaura Cross-Coupling Reactions

A primary application of 2-Methoxypyridine-3-boronic acid is in the Suzuki-Miyaura cross-coupling reaction to form C-C bonds. This reaction is instrumental in synthesizing biaryl and heteroaryl compounds, which are common motifs in biologically active molecules. A notable example is the reaction with a pyrimidine halide to create a pyridinyl-pyrimidine scaffold, a core structure in various kinase inhibitors.

General Experimental Protocol for Suzuki-Miyaura Coupling:

The following is a general protocol for the Suzuki-Miyaura coupling of an aryl halide with 2-Methoxypyridine-3-boronic acid:

-

Reaction Setup : In a reaction vessel, combine the aryl halide (e.g., 5-bromopyrimidine), 2-Methoxypyridine-3-boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or NiCl₂(PCy₃)₂), and a base (e.g., K₂CO₃ or K₃PO₄).[3]

-

Inert Atmosphere : Evacuate and backfill the vessel with an inert gas like argon or nitrogen multiple times.

-

Solvent Addition : Add a degassed solvent system, such as a mixture of 1,4-dioxane and water or tert-amyl alcohol.[4]

-

Reaction Execution : Heat the mixture to the desired temperature (typically 80-120°C) and stir for the required duration, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up : After completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water and brine.

-

Purification : Dry the organic layer, filter, and concentrate. The crude product is then purified, typically by column chromatography.

Representative Reaction Conditions for Suzuki-Miyaura Coupling:

The table below summarizes typical conditions for Suzuki-Miyaura reactions involving pyridyl and pyrimidyl coupling partners.

| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Pd(OAc)₂ (1-2) | PPh₃ (2-4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12-24 | Moderate to Good |

| Pd(PPh₃)₄ (2-5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12 | Good to Excellent |

| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Dioxane/H₂O | 100-110 | 4-12 | Good to Excellent |

| NiCl₂(PCy₃)₂ (1) | - | K₃PO₄ | tert-amyl alcohol | 80 | 1 | Not specified |

This data is representative of Suzuki-Miyaura reactions with similar substrates and provides a starting point for optimization.

Visualizing the Chemistry: The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Biological Significance: Targeting the Aurora Kinase Signaling Pathway

The pyridinyl-pyrimidine scaffold, synthesized using 2-Methoxypyridine-3-boronic acid, is a key component of numerous inhibitors targeting the Aurora kinase family.[5][6] Aurora kinases are crucial regulators of mitosis, and their overexpression is linked to various cancers.[5][7] Inhibiting these kinases can lead to mitotic arrest and apoptosis in cancer cells, making them a significant target in oncology drug development.[5][6]

Experimental Workflow for Kinase Inhibitor Synthesis

The synthesis of a pyrimidine-based Aurora kinase inhibitor can be streamlined into the following workflow:

Caption: General workflow for the synthesis and evaluation of a kinase inhibitor.

The Aurora Kinase Signaling Pathway in Mitosis

The following diagram provides a simplified representation of the Aurora kinase signaling pathway's role in cell division, which is a key target for inhibitors developed using 2-Methoxypyridine-3-boronic acid.

Caption: Inhibition of the Aurora kinase pathway by a pyridinyl-pyrimidine compound.

References

- 1. 2-Methoxypyridine-3-boronic Acid | 163105-90-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. 2-Methoxy-3-pyridinylboronic acid 2-Methoxy-3-pyridineboronic acid [sigmaaldrich.com]

- 3. This is an organic chemistry lab problem. Suzuki | Chegg.com [chegg.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physical Properties of 2-Methoxypyridine-3-boronic acid hydrate

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the core physical and chemical properties of 2-Methoxypyridine-3-boronic acid and its hydrated form. It includes tabulated data for key properties, detailed experimental protocols for synthesis and analysis, and logical diagrams illustrating its synthesis and application. Note that while the hydrated form (CAS 1256355-25-5) is specified, much of the available literature and supplier data refers to the anhydrous form (CAS 163105-90-6).[1] Properties are generally similar, with the primary difference being the presence of water of crystallization.

Physical and Chemical Properties

2-Methoxypyridine-3-boronic acid is a heterocyclic organic compound frequently used as a building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.[2] Its physical characteristics are summarized below.

Table 1: Summary of Physical and Chemical Properties

| Property | Value | Source(s) |

| Appearance | White to almost white powder, crystalline powder, or crystals.[3] May also appear as cream to pale brown powder.[4] | [3][4] |

| Molecular Formula | C₆H₈BNO₃ (anhydrous) | [3][4][5] |

| Molecular Weight | 152.94 g/mol (anhydrous) | [5] |

| Melting Point | 140-146 °C (may decompose) | [2][3][6] |

| Boiling Point | 326.4 ± 52.0 °C (Predicted) | [5] |

| Density | 1.24 ± 0.1 g/cm³ (Predicted) | [5] |

| pKa | 6.90 ± 0.58 (Predicted) | [5] |

| Solubility | Soluble in Methanol.[5][6][7] Soluble to at least 5 mg/mL in various formulations including DMSO, PEG300, and Corn Oil.[8] | [5][6][7][8] |

| Storage Conditions | Refrigerate at 2-8 °C.[5] Heat sensitive.[6][7] | [5][6][7] |

Experimental Protocols

This section details the methodologies for the synthesis and characterization of 2-Methoxypyridine-3-boronic acid.

A common method for synthesizing 2-Methoxypyridine-3-boronic acid involves the directed ortho-metalation (lithiation) of 2-methoxypyridine, followed by quenching with a borate ester.[9]

Procedure:

-

Dissolve 2-methoxypyridine and diisopropylamine in anhydrous tetrahydrofuran (THF) and cool the solution to -20 °C under an inert atmosphere.[9]

-

Slowly add a solution of lithium (trimethylsilyl)methyl in hexane. Stir the reaction for several hours at -20 °C to ensure lithiation is complete.[9]

-

Maintaining the temperature at -20 °C, add triisopropyl borate dropwise to the reaction mixture.[9]

-

Allow the mixture to warm to room temperature and stir overnight.[9]

-

Quench the reaction by adding a 5% aqueous sodium hydroxide solution for hydrolysis.[9]

-

Separate the aqueous layer and adjust its pH to 5 using a 10% aqueous hydrochloric acid solution, which will cause the product to precipitate.[9]

-

Collect the resulting white precipitate by filtration and dry to obtain 2-Methoxypyridine-3-boronic acid.[9]

To prepare a stock solution for biological or screening assays, the following protocol can be used to achieve a concentration of at least 5 mg/mL.[8]

Procedure for 1 mL Working Solution:

-

Prepare a 50 mg/mL stock solution of 2-Methoxypyridine-3-boronic acid in DMSO.[8]

-

To a sterile tube, add 400 µL of PEG300 and mix evenly with 100 µL of the DMSO stock solution.[8]

-

Add 50 µL of Tween-80 to the mixture and mix thoroughly.[8]

-

Add 450 µL of saline to adjust the final volume to 1 mL and mix until a clear solution is obtained.[8] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[8]

The identity and purity of the synthesized compound are typically confirmed using a combination of analytical techniques.

Workflow:

-

Purity Assessment: The purity of the compound is often determined by High-Performance Liquid Chromatography (HPLC), with acceptance criteria typically set at ≥96.0%.[3] Alternatively, an aqueous acid-base titration can be used.[4]

-

Structural Confirmation: The chemical structure is confirmed by comparing the resulting spectrum to a reference. Techniques include Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the proton environment and Infrared (IR) spectroscopy to identify functional groups.[3][4]

-

Melting Point Determination: The melting point range is measured using a standard melting point apparatus or by Differential Scanning Calorimetry (DSC) to assess thermal transition and purity.

Applications in Research and Development

The primary application of 2-Methoxypyridine-3-boronic acid is as a reactant in Suzuki-Miyaura cross-coupling reactions.[2] This reaction is a cornerstone of modern medicinal chemistry for creating carbon-carbon bonds to assemble complex molecules from smaller fragments.

In a typical Suzuki reaction, the boronic acid couples with an aryl or vinyl halide in the presence of a palladium catalyst and a base. This versatility makes it an invaluable reagent for synthesizing novel compounds in drug discovery and materials science.[2]

References

- 1. 2-Methoxypyridine-3-boronic acid hydrate | 1256355-25-5 [sigmaaldrich.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-Methoxypyridine-3-boronic acid, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. 2-Methoxypyridine-3-boronic acid, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. 163105-90-6 CAS MSDS (2-Methoxypyridine-3-boronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 2-Methoxypyridine-3-boronic Acid | 163105-90-6 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 7. 2-Methoxypyridine-3-boronic Acid | 163105-90-6 | TCI Deutschland GmbH [tcichemicals.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 2-Methoxypyridine-3-boronic acid | 163105-90-6 [chemicalbook.com]

An In-depth Technical Guide to 2-Methoxypyridine-3-boronic acid hydrate: Solubility, Applications, and Experimental Protocols

This technical guide provides a comprehensive overview of 2-Methoxypyridine-3-boronic acid hydrate, a vital reagent in contemporary organic synthesis. The document is tailored for researchers, scientists, and professionals in drug development, offering detailed insights into its solubility characteristics, a key application in Suzuki-Miyaura cross-coupling reactions, and standardized experimental protocols for solubility determination.

Physicochemical Properties and Solubility Data

2-Methoxypyridine-3-boronic acid hydrate is a white to off-white solid with a molecular weight of 152.94 g/mol (anhydrous basis). A comprehensive understanding of its solubility is critical for its effective use in reaction chemistry, purification, and formulation development.

| Solvent/System | 2-Methoxypyridine-3-boronic acid hydrate | Phenylboronic Acid (as a proxy) |

| Methanol | Soluble[1] | - |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 5 mg/mL (clear solution)[2][3] | - |

| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (clear solution)[2][3] | - |

| 10% DMSO / 90% Corn Oil | ≥ 5 mg/mL (clear solution)[2][3] | - |

| Chloroform | - | Moderately Soluble[4][5] |

| Acetone | - | Highly Soluble[4][5] |

| 3-Pentanone | - | Highly Soluble[4][5] |

| Dipropyl Ether | - | Highly Soluble[4][5] |

| Methylcyclohexane | - | Very Low Solubility[4][5] |

| Water | No data available | Low Solubility (1.9 g/100g at 20°C)[4] |

Experimental Protocol for Solubility Determination: The Dynamic Method

A reliable and commonly employed technique for determining the solubility of boronic acids in organic solvents is the dynamic (or synthetic) method. This method involves monitoring the dissolution of a solid solute in a solvent upon controlled heating to identify the temperature at which a clear, single-phase solution is formed.[4][5][6][7]

Materials and Equipment:

-

2-Methoxypyridine-3-boronic acid hydrate

-

High-purity organic solvents of choice (e.g., acetone, acetonitrile, toluene, methanol)

-

Jacketed glass vessel equipped with a magnetic stirrer

-

Circulating thermostat bath

-

Calibrated thermometer or temperature probe

-

Turbidity sensor or a laser beam and photodetector

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of 2-Methoxypyridine-3-boronic acid hydrate and the chosen organic solvent into the jacketed glass vessel.

-

Heating and Observation: Place the vessel in the thermostat bath and commence stirring. The temperature of the bath is then slowly and constantly increased, for instance, at a rate of 0.1-0.5 °C per minute.[6]

-

Turbidity Measurement: The turbidity of the solution is continuously monitored throughout the heating process. This can be achieved using a luminance probe or by observing the scattering of a laser beam passed through the solution.[6]

-

Determination of Dissolution Temperature: The temperature at which the last solid particles visually disappear and the solution becomes completely clear is recorded. This is the solubility temperature for that specific solute-solvent composition.[6]

-

Data Collection: To construct a solubility curve (solubility as a function of temperature), the procedure is repeated with different, accurately known compositions of the solute and solvent.

Below is a graphical representation of the experimental workflow for the dynamic solubility determination method.

Workflow for dynamic solubility determination.

Application in Suzuki-Miyaura Cross-Coupling Reactions

2-Methoxypyridine-3-boronic acid is a valuable building block in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[8] This reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals and other functional materials.[2][9][10]

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (like 2-Methoxypyridine-3-boronic acid) with an organohalide in the presence of a palladium catalyst and a base. The catalytic cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[2][11][12][13]

A specific application involves the reaction of 2-Methoxypyridine-3-boronic acid with 5-bromopyrimidine to synthesize a biaryl compound, a reaction that has been studied to understand its chemical and physical properties.[8]

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura reaction, using the coupling of 2-Methoxypyridine-3-boronic acid with an aryl halide (Ar-X) as an example.

Suzuki-Miyaura catalytic cycle.

References

- 1. 163105-90-6 CAS MSDS (2-Methoxypyridine-3-boronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]

- 9. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Yoneda Labs [yonedalabs.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Stability and Storage of 2-Methoxypyridine-3-boronic acid hydrate

For researchers, scientists, and professionals in drug development, understanding the stability and proper storage of reagents is paramount to ensuring the integrity and reproducibility of experimental results. This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Methoxypyridine-3-boronic acid hydrate, a vital building block in medicinal chemistry and organic synthesis.

Stability Profile

While specific quantitative stability data for 2-Methoxypyridine-3-boronic acid hydrate is not extensively documented in publicly available literature, the stability of boronic acids, particularly 2-heterocyclic derivatives, is known to be a critical consideration.[1][2] The following table summarizes the qualitative stability of 2-Methoxypyridine-3-boronic acid hydrate based on general knowledge of boronic acids and available safety data sheets.

| Parameter | Condition | Observation |

| Chemical Stability | Recommended storage conditions (cool, dry, inert atmosphere) | Stable.[3][4] |

| Hygroscopicity | Exposure to moist air or water | Hygroscopic; should be avoided as it can lead to hydrolysis and decomposition.[5] General boronic acids are susceptible to hydrolysis.[6] |

| pH Sensitivity | Acidic or basic conditions | Generally most stable at neutral pH. Acidic or basic conditions can catalyze protodeboronation and other degradation pathways.[3] |

| Oxidative Stress | Presence of oxidizing agents (e.g., air, peroxides) | Susceptible to oxidation. The boronic acid group can be cleaved oxidatively.[3][7] This is a major degradation pathway for some boronic acids.[3] |

| Thermal Stress | Elevated temperatures | Decomposes at its melting point (around 145°C).[4] Boronic acids can form anhydrides (boroxines) upon heating with loss of water.[6] |

| Photostability | Exposure to light | While specific data is unavailable, photostability testing is recommended for new drug substances as per ICH guidelines to evaluate degradation.[8] |

Recommended Storage Conditions

Proper storage is crucial to maintain the quality and reactivity of 2-Methoxypyridine-3-boronic acid hydrate. The following storage conditions are recommended based on manufacturer safety data sheets and general best practices for boronic acids.

| Condition | Recommendation |

| Temperature | Refrigerate at 2 - 8 °C for long-term storage.[3][5][9] May be stored at room temperature for short periods.[10] |

| Atmosphere | Store under an inert atmosphere, such as nitrogen, to prevent oxidation and moisture absorption.[5] |

| Container | Keep in a tightly closed container.[3][4][5][10] |

| Environment | Store in a dry and well-ventilated place.[3][4][5][10] |

| Incompatibilities | Store away from strong oxidizing agents and strong acids.[3][4] |

Potential Degradation Pathways

The primary degradation pathways for 2-heterocyclic boronic acids like 2-Methoxypyridine-3-boronic acid hydrate are understood to be oxidation and protodeboronation.[1][2]

-

Oxidative Degradation: This is a common pathway where the carbon-boron bond is cleaved in the presence of oxygen or other oxidizing agents, typically leading to the formation of the corresponding phenol (2-methoxypyridin-3-ol).[3]

-

Protodeboronation: This is a hydrolytic process where the boronic acid group is replaced by a hydrogen atom, yielding 2-methoxypyridine. This can be catalyzed by acidic or basic conditions.

-

Anhydride Formation (Boroxines): Boronic acids can undergo dehydration, especially upon heating, to form cyclic trimers known as boroxines.[6]

References

- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Methoxypyridine-3-boronic Acid | 163105-90-6 | TCI Deutschland GmbH [tcichemicals.com]

- 5. 2-Methoxypyridine-3-boronic acid - Safety Data Sheet [chemicalbook.com]

- 6. Boronic acid - Wikipedia [en.wikipedia.org]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. database.ich.org [database.ich.org]

- 9. 2-Methoxy-3-pyridinylboronic acid 2-Methoxy-3-pyridineboronic acid [sigmaaldrich.com]

- 10. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Synthesis of 2-Methoxypyridine-3-boronic Acid Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 2-Methoxypyridine-3-boronic acid hydrate, a valuable reagent in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions. This document details two primary, effective synthetic methodologies, complete with experimental protocols and quantitative data.

Introduction

2-Methoxypyridine-3-boronic acid and its derivatives are important intermediates in the synthesis of complex organic molecules.[1] The presence of the methoxy group and the nitrogen atom within the pyridine ring influences the electronic properties and potential binding interactions of resulting compounds, making this scaffold attractive for the development of novel therapeutic agents. This guide outlines two reliable synthetic pathways starting from commercially available precursors: 3-bromo-2-methoxypyridine and 2-methoxypyridine.

Synthetic Pathways

Two principal methods for the synthesis of 2-Methoxypyridine-3-boronic acid hydrate are prevalent in the literature. The first involves the formation of a Grignard reagent from 3-bromo-2-methoxypyridine, followed by borylation. The second pathway proceeds via a direct lithiation of 2-methoxypyridine, followed by reaction with a borate ester.

Method 1: Synthesis from 3-Bromo-2-methoxypyridine via Grignard Reaction

This method involves the formation of a Grignard reagent from 3-bromo-2-methoxypyridine, which then reacts with a borate ester to form the desired boronic acid.

Experimental Protocol:

In a dry Schlenk flask equipped with a magnetic stirrer and under an argon atmosphere, magnesium turnings (122.0 mg, 5.0 mmol) are added.[2] To this, a 0.5M solution of lithium chloride in tetrahydrofuran (5.0 ml, 2.5 mmol) is introduced, followed by the addition of DIBAL-H (20.0 μl, 1M in toluene, 0.02 mmol) to activate the magnesium.[2] The mixture is stirred at room temperature for 5 minutes. 3-bromo-2-methoxypyridine (2.0 mmol) is then added at once, and the reaction is stirred at room temperature for 30 minutes.[2] The reaction mixture is subsequently cooled to 0°C, and trimethyl borate (448.0 μl, 4.0 mmol) is added.[2] The reaction is allowed to stir overnight. Upon completion, the reaction is quenched with 0.1N dilute hydrochloric acid and extracted with ethyl acetate.[2] The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified by recrystallization from a mixture of water and acetonitrile.[2]

Method 2: Synthesis from 2-Methoxypyridine via Directed Ortho-Metalation

This approach involves the direct deprotonation of 2-methoxypyridine at the 3-position using a strong base, followed by quenching with a borate ester.

Experimental Protocol:

In a reaction vessel, 2-methoxypyridine (23.2 g) and diisopropylamine (1.35 mL) are dissolved in tetrahydrofuran (THF, 223 mL) and cooled to -20 °C.[3] A 13.8 wt% hexane solution of lithium (trimethylsilyl)methyl (218 mL) is slowly added to the mixture.[3] The reaction is stirred for 7 hours, at which point the lithiation is approximately 84% complete. While maintaining the temperature at -20 °C, triisopropyl borate (40.8 g) is added dropwise over 40 minutes.[3] The reaction mixture is then allowed to warm to room temperature and stirred overnight. For the work-up, a 5% aqueous sodium hydroxide solution (225 mL) is added to hydrolyze the reaction.[3] The aqueous layer is separated, and its pH is adjusted to 5 using a 10% aqueous hydrochloric acid solution, which results in the precipitation of a white solid.[3] This solid is collected by filtration and dried to yield 2-methoxypyridine-3-boronic acid.[3]

Data Presentation

The following tables summarize the quantitative data for the two synthetic methods described.

Table 1: Quantitative Data for Method 1 (Grignard Reaction)

| Reagent | Molecular Formula | Amount (mmol) | Mass/Volume |

| 3-Bromo-2-methoxypyridine | C₆H₆BrNO | 2.0 | - |

| Magnesium Turnings | Mg | 5.0 | 122.0 mg |

| Lithium Chloride (in THF) | LiCl | 2.5 | 5.0 ml (0.5M) |

| DIBAL-H (in Toluene) | C₈H₁₉Al | 0.02 | 20.0 μl (1M) |

| Trimethyl Borate | C₃H₉BO₃ | 4.0 | 448.0 μl |

Table 2: Quantitative Data for Method 2 (Directed Ortho-Metalation)

| Reagent | Molecular Formula | Amount | Yield |

| 2-Methoxypyridine | C₆H₇NO | 23.2 g | 68% |

| Diisopropylamine | C₆H₁₅N | 1.35 mL | - |

| Lithium (trimethylsilyl)methyl | C₄H₁₁LiSi | 218 mL (13.8 wt%) | - |

| Triisopropyl Borate | C₉H₂₁BO₃ | 40.8 g | - |

| Product | C₆H₈BNO₃ | 22.23 g | 68% |

Experimental Workflow

The following diagram illustrates the two synthetic pathways for the preparation of 2-Methoxypyridine-3-boronic acid hydrate.

Caption: Synthetic routes to 2-Methoxypyridine-3-boronic acid hydrate.

References

Spectral Data Analysis of 2-Methoxypyridine-3-boronic acid hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Methoxypyridine-3-boronic acid hydrate (CAS RN: 163105-90-6). While complete, publicly available spectral datasets with full peak assignments are limited, this document compiles the available information and offers standardized protocols for obtaining and analyzing the necessary spectra. This guide is intended to support research and development activities where this compound is utilized.

Chemical and Physical Properties

2-Methoxypyridine-3-boronic acid hydrate is a white to off-white crystalline solid. It is a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[1]

| Property | Value |

| Molecular Formula | C₆H₈BNO₃·H₂O |

| Molecular Weight | 170.96 g/mol (hydrate) |

| CAS Number | 163105-90-6 (anhydrous) |

| Melting Point | 140-144 °C |

Spectral Data Summary

Detailed spectral data with complete assignments for 2-Methoxypyridine-3-boronic acid hydrate are not extensively reported in publicly accessible literature. However, supplier specifications confirm that the proton NMR spectrum is consistent with the expected structure.[2] For reference and comparison, spectral data for the related compound, 2-methoxypyridine, is provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): Data for 2-Methoxypyridine-3-boronic acid hydrate is not publicly available. The expected spectrum would show signals for the three aromatic protons on the pyridine ring and the methoxy protons. The chemical shifts would be influenced by the electron-withdrawing boronic acid group and the electron-donating methoxy group.

Reference Data: ¹H NMR of 2-Methoxypyridine

For comparative purposes, the proton NMR data for 2-methoxypyridine is presented.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 8.15 | d | H-6 |

| 7.51 | t | H-4 |

| 6.82 | d | H-5 |

| 6.72 | d | H-3 |

| 3.92 | s | -OCH₃ |

Reference Data: ¹³C NMR of 2-Methoxypyridine

| Chemical Shift (ppm) | Assignment |

| 164.0 | C-2 |

| 147.0 | C-6 |

| 138.5 | C-4 |

| 116.5 | C-5 |

| 111.0 | C-3 |

| 53.0 | -OCH₃ |

Infrared (IR) Spectroscopy

Specific IR absorption frequencies for 2-Methoxypyridine-3-boronic acid hydrate are not detailed in public sources. The spectrum is expected to show characteristic bands for O-H stretching (from the boronic acid and water of hydration), C-H stretching (aromatic and methyl), C=C and C=N stretching of the pyridine ring, B-O stretching, and C-O stretching of the methoxy group.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3600-3200 | O-H stretch (boronic acid and water) |

| ~3100-3000 | Aromatic C-H stretch |

| ~2950-2850 | Aliphatic C-H stretch (-OCH₃) |

| ~1600-1450 | Aromatic C=C and C=N stretch |

| ~1380-1330 | B-O stretch |

| ~1250-1000 | C-O stretch |

Experimental Protocols

The following sections provide detailed methodologies for acquiring NMR and IR spectra for solid organic compounds like 2-Methoxypyridine-3-boronic acid hydrate.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

-

2-Methoxypyridine-3-boronic acid hydrate sample

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O)

-

NMR tubes (5 mm)

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the sample directly into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

-

Cap the tube and vortex until the sample is fully dissolved. A clear, homogeneous solution should be obtained.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using standard parameters (e.g., 32-64 scans, 1-2 second relaxation delay).

-

For ¹³C NMR, acquire the spectrum using proton decoupling. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

-

Caption: Workflow for NMR spectral analysis.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

Objective: To obtain a high-quality FT-IR spectrum of the solid sample.

Materials:

-

2-Methoxypyridine-3-boronic acid hydrate sample

-

FT-IR spectrometer with an ATR accessory

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean. If necessary, clean it with a lint-free wipe dampened with a suitable solvent and allow it to dry completely.

-

Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount of the solid sample onto the ATR crystal using a clean spatula.

-

Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum. Typically, 16-32 scans are sufficient to obtain a good signal-to-noise ratio.

-

-

Data Processing and Cleaning:

-

The software will automatically perform the background subtraction.

-

Process the spectrum as needed (e.g., baseline correction).

-

After analysis, release the pressure, remove the sample, and clean the ATR crystal thoroughly with a solvent-dampened wipe.

-

Caption: Workflow for ATR-FTIR spectral analysis.

Conclusion

This technical guide provides a summary of the currently available spectral information for 2-Methoxypyridine-3-boronic acid hydrate and detailed protocols for its experimental determination. For researchers and professionals in drug development, obtaining high-quality NMR and IR spectra is crucial for structure verification, purity assessment, and quality control. The provided methodologies offer a standardized approach to generating this critical data.

References

Commercial Suppliers and Technical Guide for 2-Methoxypyridine-3-boronic acid hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methoxypyridine-3-boronic acid hydrate, a key building block in modern organic synthesis. This document outlines its chemical properties, commercial availability, and detailed protocols for its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of pharmaceutical and materials science research.

Commercial Availability

2-Methoxypyridine-3-boronic acid hydrate is readily available from a variety of chemical suppliers. Researchers can procure this reagent from major distributors, ensuring a steady supply for ongoing research and development projects. Key suppliers include:

-

Frontier Specialty Chemicals

-

TCI America

-

Chem-Impex

-

Thermo Scientific Chemicals (including the former Acros Organics and Alfa Aesar brands)

-

MedchemExpress

-

Fisher Scientific

Physicochemical and Safety Data

Accurate physicochemical data is crucial for experimental design and execution. The following table summarizes the key properties of 2-Methoxypyridine-3-boronic acid hydrate, compiled from various supplier and safety data sheets.

| Property | Value | Source |

| CAS Number | 163105-90-6 | [1][2] |

| Molecular Formula | C₆H₈BNO₃ | [1] |

| Molecular Weight | 152.94 g/mol | [2] |

| Appearance | White to off-white or tan solid (powder or crystals) | [1][3] |

| Melting Point | 141-146 °C | [1] |

| Purity | ≥95% to ≥98% (typically by HPLC) | [3][4] |

| Solubility | Soluble in methanol. | [5] |

| Storage Conditions | 2-8°C, in a dry and well-ventilated place. | [3] |

Safety and Handling: 2-Methoxypyridine-3-boronic acid hydrate should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn. Avoid inhalation of dust and contact with skin and eyes. Store in a tightly sealed container under an inert atmosphere if possible, as boronic acids can be sensitive to air and moisture.[6]

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of 2-Methoxypyridine-3-boronic acid hydrate is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[7] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds, which are common motifs in biologically active molecules.[7]

General Experimental Protocol

The following is a representative experimental protocol for a Suzuki-Miyaura coupling reaction using 2-Methoxypyridine-3-boronic acid hydrate. This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

2-Methoxypyridine-3-boronic acid hydrate (1.2-1.5 equivalents)

-

Aryl or heteroaryl halide (e.g., bromide or iodide) (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

-

Degassed solvent (e.g., 1,4-dioxane/water or toluene/water)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask, add the aryl halide, 2-Methoxypyridine-3-boronic acid hydrate, and the base.

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Add the palladium catalyst to the flask under a positive pressure of inert gas.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Visualizing Key Processes

To further aid researchers, the following diagrams illustrate a typical experimental workflow for a Suzuki-Miyaura coupling and a relevant biological signaling pathway that can be investigated with molecules synthesized from 2-Methoxypyridine-3-boronic acid hydrate.

Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Molecules synthesized using 2-Methoxypyridine-3-boronic acid hydrate can be designed as inhibitors of specific signaling pathways implicated in disease. For instance, substituted pyridines are found in inhibitors of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway, which is crucial in immunology and oncology.

Caption: The JAK-STAT signaling pathway and a potential point of inhibition.

References

- 1. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]

- 2. Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Methoxypyridine-3-boronic Acid Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 2-Methoxypyridine-3-boronic acid and its hydrate form. This versatile reagent is a key building block in medicinal chemistry and organic synthesis, particularly in the construction of complex molecular architectures through cross-coupling reactions.

Molecular Structure and Properties

2-Methoxypyridine-3-boronic acid is an organoboron compound featuring a pyridine ring substituted with a methoxy group at the 2-position and a boronic acid group at the 3-position. It is commonly available in both an anhydrous and a hydrate form, which differ in their molecular weight and CAS registry numbers. While detailed crystallographic data for the hydrate form is not publicly available, this guide compiles the known structural and physicochemical properties of both forms.

The presence of the boronic acid group makes this molecule a crucial component in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1] The methoxy and pyridine moieties, in turn, are prevalent structural motifs in many biologically active compounds.

Physicochemical Properties

The key physicochemical properties are summarized in the table below, distinguishing between the anhydrous and hydrate forms where data is available.

| Property | Value (Anhydrous) | Value (Hydrate) | References |

| CAS Number | 163105-90-6 | 1256355-25-5 | [2][3],[4] |

| Molecular Formula | C₆H₈BNO₃ | C₆H₁₀BNO₄ | [2],[4] |

| Molecular Weight | 152.94 g/mol | 170.96 g/mol | [2],[4] |

| Appearance | White to cream or pale brown crystalline powder | Not Specified | [5] |

| Melting Point | 140-144 °C | Not Specified | |

| Boiling Point | 326.4 - 347.9 °C (Predicted) | Not Specified | [2] |

| Solubility | Soluble in Methanol | Not Specified | [2] |

| pKa | 6.90 ± 0.58 (Predicted) | Not Specified | [2] |

| Storage | 2-8°C, hygroscopic, store under nitrogen | Freezer | [3],[4] |

Spectroscopic Data

Spectroscopic methods are essential for the structural confirmation of 2-Methoxypyridine-3-boronic acid. While specific spectra for the hydrate are not widely published, the following summarizes expected and reported data.

| Technique | Data | References |

| ¹H NMR | Conforms to structure. Aromatic protons and a methoxy group singlet are expected. | [5] |

| ¹¹B NMR | Can distinguish between the sp²-hybridized boronic acid and sp³-hybridized boronate esters/hydrates. | [6][7] |

| Assay (HPLC) | ≥97.5% | Not Specified |

| Assay (Titration) | ≥97.5% (Aqueous acid-base) | Not Specified |

Experimental Protocols

This section details key experimental procedures for the synthesis, analysis, and application of 2-Methoxypyridine-3-boronic acid.

Synthesis of 2-Methoxypyridine-3-boronic acid

A common synthetic route starts from 2-methoxypyridine.[8] The process involves a directed ortho-metalation followed by borylation.

Protocol:

-

Dissolve 2-methoxypyridine (23.2 g) and diisopropylamine (1.35 mL) in tetrahydrofuran (THF, 223 mL) and cool the solution to -20 °C.[8]

-

Slowly add lithium (trimethylsilylmethyl) (218 mL, 13.8 wt% in hexane) and allow the reaction to proceed for 7 hours.[8]

-

While maintaining the temperature at -20 °C, add triisopropyl borate (40.8 g) dropwise over 40 minutes.[8]

-

Stir the reaction mixture at room temperature overnight.[8]

-

For hydrolysis, add a 5% aqueous sodium hydroxide solution (225 mL).[8]

-

Separate the aqueous layer and adjust the pH to 5 with a 10% aqueous hydrochloric acid solution, which results in the precipitation of the product.[8]

-

Collect the white precipitate by filtration and dry to yield 2-Methoxypyridine-3-boronic acid.[8]

Determination of Water Content (Karl Fischer Titration)

For the hydrate form, quantifying the water content is critical. Karl Fischer titration is the standard method. Boronic acids can interfere with direct titration, so the Karl Fischer oven technique is often preferred.

General Protocol (Volumetric):

-

Apparatus: Use a volumetric Karl Fischer titrator.

-

Solvent: Place a suitable titration medium (e.g., methanol-based KF solvent) into the titration cell and titrate it to dryness.

-

Sample Addition: Accurately weigh and add the 2-Methoxypyridine-3-boronic acid hydrate sample to the cell.

-

Titration: Start the titration. The titrant, containing a known concentration of iodine, is added until all the water from the sample has reacted.

-

Calculation: The instrument calculates the water content based on the volume of titrant used. Note: The pH of the solution is crucial and should be maintained between 5 and 7.5 for optimal reaction kinetics. Buffers may be required for acidic or basic samples.[9]

Purity Determination (HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of boronic acids.

General Protocol (Reverse Phase HPLC):

-

System: An Arc HPLC System with a PDA Detector or equivalent.

-

Column: A C18 stationary phase column, such as an XBridge™ Premier BEH™ C18, is often used. MaxPeak Premier columns are recommended to minimize non-specific adsorption of acidic analytes.

-

Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).

-

Sample Preparation: Prepare a stock solution of the boronic acid (e.g., 1 mg/mL) in a suitable solvent and dilute to an appropriate concentration for analysis (e.g., 0.09 mg/mL).

-

Detection: UV detection at 254 nm is typically effective.

-

Analysis: The purity is determined by the relative area of the main peak corresponding to 2-Methoxypyridine-3-boronic acid.

Applications in Drug Discovery and Synthesis

2-Methoxypyridine-3-boronic acid is a valuable building block, primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize more complex molecules, including pharmaceutically active compounds.

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organohalide. It is a cornerstone of modern synthetic chemistry.

Generalized Protocol:

-

Reaction Setup: In a dry flask under an inert atmosphere, combine the aryl halide (1.0 equiv.), 2-Methoxypyridine-3-boronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2-3 equiv.).

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water).

-

Reaction: Stir the mixture at an elevated temperature (typically 80-110 °C) and monitor its progress using TLC or LC-MS.

-

Work-up: After completion, cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.

-

Purification: Dry the combined organic layers, concentrate the solvent, and purify the crude product by silica gel column chromatography to obtain the desired biaryl product.

Role in PI3K/mTOR Pathway Inhibitor Synthesis

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[10] Consequently, it is a major target for cancer drug development. Numerous inhibitors of this pathway incorporate pyridine-based scaffolds. Syntheses of these inhibitors often employ Suzuki-Miyaura coupling reactions where substituted pyridinylboronic acids, such as 2-Methoxypyridine-3-boronic acid, are key intermediates for constructing the core structures of these advanced molecules.[11][12]

The diagram illustrates how growth factor signaling activates PI3K, leading to a cascade that promotes cell proliferation and survival. Dual PI3K/mTOR inhibitors, often synthesized using boronic acid chemistry, can block this pathway at multiple points, making them promising candidates for anti-cancer therapeutics.[10]

Conclusion

2-Methoxypyridine-3-boronic acid hydrate is a fundamentally important reagent for the synthesis of high-value compounds in the pharmaceutical and materials science sectors. While detailed structural data on the hydrate form remains elusive, established analytical techniques can confirm its identity and water content. Its utility in robust synthetic methodologies like the Suzuki-Miyaura coupling ensures its continued relevance in the development of novel therapeutics, including potent inhibitors of critical cancer-related signaling pathways. This guide provides a foundational resource for researchers looking to employ this versatile building block in their synthetic and drug discovery endeavors.

References

- 1. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 163105-90-6 CAS MSDS (2-Methoxypyridine-3-boronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 2-Methoxypyridine-3-boronic acid - Safety Data Sheet [chemicalbook.com]

- 4. metrohm.com [metrohm.com]

- 5. 2-Methoxypyridine-3-boronic acid, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. par.nsf.gov [par.nsf.gov]

- 7. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Methoxypyridine-3-boronic acid | 163105-90-6 [chemicalbook.com]

- 9. quveon.com [quveon.com]

- 10. mdpi.com [mdpi.com]

- 11. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Macrocyclization as a Source of Desired Polypharmacology. Discovery of Triple PI3K/mTOR/PIM Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Purity Analysis of 2-Methoxypyridine-3-boronic acid hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the purity analysis of 2-Methoxypyridine-3-boronic acid hydrate. This document outlines key analytical techniques, presents detailed experimental protocols, and summarizes quantitative data to ensure accurate assessment of this critical building block in pharmaceutical and chemical synthesis.

Introduction

2-Methoxypyridine-3-boronic acid hydrate is a vital reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The purity of this compound is paramount as impurities can significantly impact reaction yields, catalyst performance, and the purity of the final products. This guide details the analytical workflows necessary for the comprehensive characterization and purity determination of this compound.

Analytical Techniques and Data

A multi-faceted approach is required for the robust purity analysis of 2-Methoxypyridine-3-boronic acid hydrate. The primary techniques employed are High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities, and Karl Fischer titration for the determination of water content.

High-Performance Liquid Chromatography (HPLC)

HPLC is the principal method for determining the purity of 2-Methoxypyridine-3-boronic acid hydrate. A typical purity specification for this compound is ≥97.5%.[1] The primary impurity to monitor is the corresponding boronic anhydride, which can form through dehydration.

Table 1: HPLC Method Parameters (Representative)

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 4.6 x 100 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 5 µL |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure of 2-Methoxypyridine-3-boronic acid hydrate and identifying potential organic impurities. Both ¹H and ¹³C NMR are utilized. The presence of the boronic acid group can lead to peak broadening, which should be considered during spectral interpretation.

Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | d | 1H | H6 |

| ~7.9 | d | 1H | H4 |

| ~7.0 | t | 1H | H5 |

| ~3.9 | s | 3H | OCH₃ |

| ~8.0 (broad s) | 2H | B(OH)₂ |

Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| ~163 | C2 |

| ~148 | C6 |

| ~140 | C4 |

| ~120 (broad) | C3-B |

| ~115 | C5 |

| ~54 | OCH₃ |

Karl Fischer Titration

As a hydrate, determining the water content of 2-Methoxypyridine-3-boronic acid is crucial for accurate molar calculations in subsequent reactions. Karl Fischer titration is the standard method for this analysis.

Table 4: Karl Fischer Titration Parameters (Representative)

| Parameter | Value |

| Titrator Type | Volumetric or Coulometric |

| Reagent | Commercially available Karl Fischer reagent |

| Solvent | Methanol or a specialized solvent for aldehydes/ketones if applicable |

| Sample Preparation | Dissolution of a precisely weighed sample in the titration solvent |

Experimental Protocols

HPLC Purity Determination

-

Mobile Phase Preparation: Prepare mobile phase A by adding 1.0 mL of formic acid to 1 L of HPLC-grade water. Prepare mobile phase B with HPLC-grade acetonitrile.

-

Sample Preparation: Accurately weigh approximately 10 mg of 2-Methoxypyridine-3-boronic acid hydrate and dissolve it in 10 mL of a 50:50 mixture of mobile phase A and B to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.

-

Instrument Setup: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

-

Injection and Data Acquisition: Inject the sample and run the gradient method as detailed in Table 1.

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.

NMR Structural Confirmation

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Use standard acquisition parameters.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum with proton decoupling. A greater number of scans will be required compared to the ¹H NMR spectrum to achieve an adequate signal-to-noise ratio.

-

Spectral Analysis: Process the spectra and compare the observed chemical shifts and coupling constants with the expected values (Tables 2 and 3) and reference spectra to confirm the structure and identify any impurities.

Water Content Determination by Karl Fischer Titration

-

Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Titrate the solvent to a dry endpoint to eliminate background moisture.

-

Sample Analysis: Accurately weigh a suitable amount of the 2-Methoxypyridine-3-boronic acid hydrate and add it to the titration vessel.

-

Titration: Start the titration and record the volume of Karl Fischer reagent required to reach the endpoint.

-

Calculation: The instrument's software will typically calculate the percentage of water in the sample based on the sample weight and the volume of titrant consumed.

Visualizations

Caption: Workflow for the purity analysis of 2-Methoxypyridine-3-boronic acid hydrate.

Caption: Relationship between 2-Methoxypyridine-3-boronic acid and its common anhydride impurity.

References

handling precautions for 2-Methoxypyridine-3-boronic acid hydrate

An In-depth Technical Guide to Handling 2-Methoxypyridine-3-boronic acid hydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive handling, storage, and emergency procedures for 2-Methoxypyridine-3-boronic acid hydrate (CAS No: 163105-90-6). Adherence to these protocols is critical for ensuring laboratory safety and maintaining the integrity of the compound.

Hazard Identification and Classification

2-Methoxypyridine-3-boronic acid hydrate is classified as hazardous.[1] All personnel must be fully aware of its potential risks before handling.

GHS Hazard Statements:

-

Harmful if swallowed.[1]

-

Causes skin irritation.[2]

-

Causes serious eye irritation.[2]

-

May cause respiratory irritation.[2]

Precautionary Statements: Users should avoid breathing dust, wash skin thoroughly after handling, and wear appropriate personal protective equipment.[3] Store the compound in a locked-up, well-ventilated place.[1][4]

Exposure Controls and Personal Protection

A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment (PPE), is mandatory.

Engineering Controls

-

Ventilation: All handling of this compound, especially weighing and transfers that may generate dust, must be conducted in a certified chemical fume hood.[3][5]

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[1][5]

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is required to prevent exposure.[6]

| PPE Category | Specification | Rationale |

| Eye & Face Protection | Chemical safety goggles meeting ANSI Z87 or EN166 standards.[1][7] A full-face shield is recommended when there is a risk of splashing.[5] | Protects eyes from dust particles and splashes, which can cause serious irritation.[5] |

| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber).[5][6] | Prevents skin contact and potential irritation. Gloves must be inspected before use and changed immediately if contaminated.[6] |

| Body Protection | A fully buttoned, flame-resistant laboratory coat.[6] | Protects skin from accidental spills and contact.[5] |

| Respiratory Protection | For tasks generating dust or aerosols, a NIOSH-approved respirator (e.g., N95 dust mask) is required.[6][7] | Minimizes the risk of inhaling dust particles and subsequent respiratory tract irritation.[5][6] |

Safe Handling and Storage Protocols

Handling

-

Avoid all personal contact, including the inhalation of dust or vapors.[5][7]

-

Minimize dust generation and accumulation during handling.[7]

-

Use non-sparking tools for transfers.[4]

-

Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[1][5]

-

Do not eat, drink, or smoke in laboratory areas where this chemical is handled.[5]

Storage

Proper storage is crucial for maintaining the compound's stability and preventing hazardous situations.

-

Temperature: Store in a cool place. The recommended storage temperature is 2 - 8 °C.[3]

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[1][3]

-

Atmosphere: This compound is hygroscopic. Store under an inert atmosphere, such as nitrogen.[3]

-

Incompatibilities: Store away from strong oxidizing agents and strong acids.[1][3]

Experimental Protocols

Protocol for Weighing and Dispensing

-

Preparation: Ensure the chemical fume hood is operational. Decontaminate the work surface and the analytical balance.

-

Don PPE: Put on all required PPE as specified in Table 1.

-

Transfer: Place a suitable weighing vessel on the balance. Carefully use a spatula to transfer the solid 2-Methoxypyridine-3-boronic acid hydrate from its storage container to the weighing vessel. Avoid generating dust.[6]

-

Closure: Once the desired amount is weighed, securely close the primary storage container.

-

Cleanup: Clean the spatula and the work surface within the fume hood. Dispose of any contaminated wipes as hazardous waste.

-

Doff PPE: Remove PPE in the correct order to prevent cross-contamination. Wash hands thoroughly.

Protocol for Small Spill Response

-

Evacuate: Alert personnel in the immediate area and evacuate non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[5]

-

Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite.[5]

-

Collect: Carefully sweep or scoop up the material, avoiding dust formation, and place it into a suitable, labeled, and sealed container for hazardous waste.

-

Decontaminate: Clean the spill area thoroughly.

-

Disposal: Dispose of the waste container and any contaminated materials according to institutional and local regulations.[5]

First Aid and Emergency Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Remove the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][7] |

| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation occurs.[1][7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][7] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink 2-4 cupfuls of milk or water. Seek immediate medical attention. |

Fire-Fighting Measures:

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

-

Hazards: Thermal decomposition can produce toxic fumes, including carbon oxides, nitrogen oxides (NOx), and boron oxides.[1][2][3]

-

Protection: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).

Stability and Disposal

Stability and Reactivity

-

Stability: The compound is stable under recommended storage conditions.[1][3]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[1][2]

-

Hazardous Decomposition: Under fire conditions, hazardous decomposition products can form, including carbon oxides, nitrogen oxides, and borane/boron oxides.[3]

Disposal Considerations

All waste, including the chemical itself, contaminated materials, and empty containers, must be treated as hazardous waste.[5] Disposal must be carried out by a licensed disposal company in strict accordance with federal, state, and local regulations.[1][5] Do not pour waste down the drain.[5]

Visual Workflow and Safety Diagrams

The following diagrams illustrate key safety workflows and hierarchies for handling 2-Methoxypyridine-3-boronic acid hydrate.

References

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. 2-Methoxypyridine-3-boronic acid - Safety Data Sheet [chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Methodological & Application

Application Notes and Protocols for the Use of 2-Methoxypyridine-3-boronic acid hydrate in Biaryl Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxypyridine-3-boronic acid hydrate is a versatile reagent in organic synthesis, primarily utilized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the formation of C-C bonds. This reaction is a cornerstone in the synthesis of biaryl and heteroaryl compounds, which are prevalent structural motifs in medicinal chemistry and drug discovery. The incorporation of the 2-methoxypyridine moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Notably, this building block is employed in the synthesis of targeted therapies, including Janus kinase (JAK) inhibitors, which are crucial in the treatment of autoimmune diseases and certain cancers.

These application notes provide a comprehensive overview of the use of 2-Methoxypyridine-3-boronic acid hydrate in biaryl synthesis, including representative reaction conditions, detailed experimental protocols, and the biological context of the resulting compounds.

Data Presentation: Suzuki-Miyaura Cross-Coupling Yields

Table 1: Suzuki-Miyaura Cross-Coupling of 2-Methoxy-5-pyridylboronic acid with Various Heteroaryl Bromides [1]

| Entry | Heteroaryl Bromide | Product | Yield (%) |

| 1 | 2-Bromothiophene | 2-Methoxy-5-(thiophen-2-yl)pyridine | 75 |

| 2 | 2-Bromofuran | 2-Methoxy-5-(furan-2-yl)pyridine | 68 |

| 3 | 2-Bromopyridine | 2,2'-Bipyridine, 6-methoxy | 55 |

| 4 | 3-Bromopyridine | 2-Methoxy-5-(pyridin-3-yl)pyridine | 72 |

| 5 | 4-Bromopyridine | 2-Methoxy-5-(pyridin-4-yl)pyridine | 65 |

Reaction Conditions: 2-Methoxy-5-pyridylboronic acid (1.2 equiv.), heteroaryl bromide (1.0 equiv.), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 equiv.), DME/H₂O (4:1), 80 °C, 12 h.[1]

Experimental Protocols

The following are detailed protocols for the synthesis of 2-Methoxypyridine-3-boronic acid and its subsequent use in a general Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of 2-Methoxypyridine-3-boronic acid

This protocol describes a common method for the synthesis of 2-Methoxypyridine-3-boronic acid from 3-bromo-2-methoxypyridine.

Materials:

-

3-Bromo-2-methoxypyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

-

Dry ice/acetone bath

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 3-bromo-2-methoxypyridine (1.0 equiv) and anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equiv) dropwise to the solution, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

-

To the resulting solution, add triisopropyl borate (1.5 equiv) dropwise, again maintaining the temperature at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-Methoxypyridine-3-boronic acid, which can be further purified by recrystallization.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the coupling of 2-Methoxypyridine-3-boronic acid hydrate with an aryl halide.

Materials:

-

2-Methoxypyridine-3-boronic acid hydrate (1.2 equiv)

-

Aryl halide (e.g., aryl bromide) (1.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0 equiv)

-

Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

-

Argon or Nitrogen gas

Procedure:

-

In a Schlenk flask, combine 2-Methoxypyridine-3-boronic acid hydrate, the aryl halide, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Add the degassed solvent to the flask via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Experimental Workflow for Biaryl Synthesis

Caption: A general experimental workflow for biaryl synthesis.

JAK-STAT Signaling Pathway

Caption: The JAK-STAT signaling pathway and the site of inhibition.

References

Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Methoxypyridine-3-boronic Acid Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction is particularly vital in the pharmaceutical and agrochemical industries for the synthesis of complex molecules, including biaryl and heteroaryl structures, which are common motifs in biologically active compounds.[2]

2-Methoxypyridine-3-boronic acid hydrate is a valuable building block in medicinal chemistry. The presence of the methoxy group and the pyridine nitrogen atom offers opportunities for diverse functionalization and modulation of the physicochemical properties of the target molecules. The Suzuki-Miyaura coupling of this substrate with various aryl and heteroaryl halides provides a direct route to a wide range of 3-aryl-2-methoxypyridine derivatives.

However, the coupling of heteroaryl boronic acids, such as 2-methoxypyridine-3-boronic acid hydrate, can present unique challenges. These include the potential for catalyst inhibition by the Lewis basic pyridine nitrogen and the propensity for protodeboronation under the reaction conditions. Therefore, careful selection of the palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity. These application notes provide a comprehensive guide to performing Suzuki-Miyaura coupling reactions with 2-methoxypyridine-3-boronic acid hydrate, including a comparison of common palladium catalyst systems, detailed experimental protocols, and troubleshooting advice.

Palladium Catalyst Systems: A Comparative Overview

The choice of the palladium catalyst and associated ligand is paramount for a successful Suzuki-Miyaura coupling. Modern catalyst systems often employ bulky, electron-rich phosphine ligands that promote the key steps of the catalytic cycle and stabilize the active palladium species. Below is a comparison of commonly used palladium catalyst systems for the coupling of heteroaryl boronic acids, which can serve as a starting point for the optimization of reactions with 2-methoxypyridine-3-boronic acid hydrate.

| Catalyst Precursor | Ligand | Typical Loading (mol%) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |

| Pd(OAc)₂ | SPhos | 1 - 3 | K₃PO₄ | 1,4-Dioxane/H₂O | 80 - 110 | 2 - 12 | >85 | SPhos is a bulky, electron-rich ligand effective for challenging couplings. |

| Pd₂(dba)₃ | XPhos | 1 - 3 | K₃PO₄ | Toluene or THF | 80 - 110 | 2 - 12 | >90 | XPhos is another highly effective Buchwald ligand for heteroaryl couplings. |

| Pd(PPh₃)₄ | - | 3 - 5 | Na₂CO₃ or K₂CO₃ | Toluene/H₂O or DME/H₂O | 80 - 100 | 12 - 24 | 60 - 85 | A classic, cost-effective catalyst, but may be less effective for challenging substrates. |

| PdCl₂(dppf) | - | 2 - 5 | K₂CO₃ or Cs₂CO₃ | 1,4-Dioxane/H₂O or DMF | 90 - 120 | 12 - 24 | 70 - 90 | A robust and versatile catalyst for a range of Suzuki couplings.[3] |

Note: The data in this table is representative of typical Suzuki-Miyaura couplings of heteroaryl boronic acids and should be used as a guideline. Optimal conditions for 2-methoxypyridine-3-boronic acid hydrate may vary depending on the specific coupling partner and scale of the reaction.

Experimental Protocols

The following protocols are provided as a general guide for the Suzuki-Miyaura coupling of 2-methoxypyridine-3-boronic acid hydrate with an aryl halide. Optimization of the reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) is often necessary to achieve the best results for a specific substrate combination.

Protocol 1: General Procedure using a Buchwald Ligand System

This protocol is recommended as a starting point for achieving high yields with a variety of aryl halides.

Materials:

-

2-Methoxypyridine-3-boronic acid hydrate (1.2 - 1.5 equivalents)

-

Aryl halide (1.0 equivalent)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-